molecular formula C12H9ClF3N3O2 B3015758 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione CAS No. 1420776-15-3

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione

Cat. No.: B3015758
CAS No.: 1420776-15-3
M. Wt: 319.67
InChI Key: OSDCANXLGKVCBB-UHFFFAOYSA-N
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Description

This compound features a pyrimidine-2,4-dione core substituted with a methyl group at position 5 and a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl group at position 1. The pyridine ring’s electron-withdrawing substituents (Cl, CF₃) enhance electronegativity and metabolic stability, while the pyrimidine-dione core provides hydrogen-bonding capacity, critical for interactions with biological targets .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O2/c1-6-4-19(11(21)18-10(6)20)5-9-8(13)2-7(3-17-9)12(14,15)16/h2-4H,5H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDCANXLGKVCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H10ClF3N4O2
  • Molecular Weight: 320.68 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the pyrimidine core followed by chlorination and trifluoromethylation of the pyridine ring. The following table summarizes the key steps involved in the synthesis:

StepReaction TypeReagentsConditions
1Nucleophilic substitutionPyridine derivative + Chlorinating agentAmbient temperature
2TrifluoromethylationTrifluoromethyl sourceUnder pressure
3CyclizationReactants from steps 1 and 2Heat, solvent

Antimicrobial Activity

Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate effective inhibition against various bacterial strains.

For instance:

  • E. coli : Inhibition concentration (IC50) values reported around 107M10^{-7}M.
  • S. aureus : Similar activity noted with varying degrees of effectiveness depending on structural modifications.

Anticancer Properties

The compound has also been evaluated for anticancer activity. A study involving leukemia cell lines demonstrated that certain pyrimidine derivatives inhibited cell proliferation significantly, suggesting potential use in cancer therapy.

The biological activity of this compound is believed to be linked to its ability to interfere with nucleic acid synthesis and function. Pyrimidine derivatives can act as analogs to natural nucleotides, thereby inhibiting enzymes involved in DNA and RNA synthesis, such as:

  • Thymidylate synthase
  • Dihydrofolate reductase

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that modifications at the pyridine position enhanced activity against Gram-positive bacteria significantly .
  • Anticancer Activity Assessment : A comparative study assessed the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines (A431 vulvar carcinoma). The findings revealed that compounds with similar structures to our target compound exhibited IC50 values ranging from 0.80.8 to 6.25μg/mL6.25\mu g/mL, indicating promising anticancer activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Pyrimidine-2,4-dione 5-methyl; 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl C₁₂H₈ClF₃N₃O₂ High electronegativity, moderate solubility
5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dione Pyrimidine-2,4-dione 5-acetyl; 1-methylamino linker C₁₃H₁₀ClF₃N₄O₃ Reduced metabolic stability, altered steric bulk
6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-imidazothiazine (3e) Imidazothiazine Oxygen linker; 3-chloro-5-CF₃-pyridinyl C₁₂H₉ClF₃N₃OS Lower flexibility, distinct solubility profile
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic Acid (M40) Pyridine Acetic acid side chain C₈H₅ClF₃NO₂ Metabolic product, high environmental persistence

Research Findings and Implications

  • Linker Flexibility : The methylene linker in the target compound provides greater conformational flexibility compared to oxygen-linked analogs (e.g., 3e), enhancing target binding .
  • Metabolic Stability : The 3-chloro-5-CF₃-pyridine group resists degradation, as seen in TPA’s environmental persistence . However, the methylene linker is a metabolic weak point, as evidenced by M40 formation .
  • Solubility vs. Activity : Hydroxymethyl substituents (e.g., ) improve solubility but reduce target affinity, whereas halogenated pyridine groups balance lipophilicity and activity .

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